Methyl 2-amino-3-chloro-5-iodobenzoate

説明

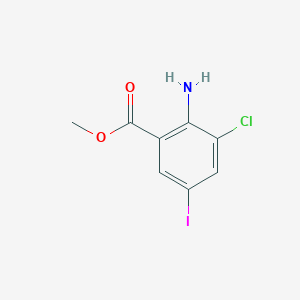

“Methyl 2-amino-3-chloro-5-iodobenzoate” is a chemical compound with the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a CAS Number of 289039-84-5 .

Synthesis Analysis

The synthesis of “Methyl 2-amino-3-chloro-5-iodobenzoate” can be achieved from 5-Chloro-2-iodobenzoic acid and Iodomethane .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-chloro-5-iodobenzoate” is represented by the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a molecular weight of 311.50 .Physical And Chemical Properties Analysis

“Methyl 2-amino-3-chloro-5-iodobenzoate” is a solid substance with a melting point of 66-70 °C (lit.) . It should be stored at 2-8°C and protected from light as it is light sensitive .科学的研究の応用

Palladium-catalysed Carbonylation

Methyl 2-amino-3-chloro-5-iodobenzoate serves as a substrate in palladium-catalysed carbonylation reactions. Depending on the substituents, this can lead to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. In the presence of various primary and secondary amines, such as tert-butylamine or amino acid methyl esters, 2-ketocarboxamides can be obtained, showcasing the compound's versatility in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

Aminocarbonylation of Iodoalkenes and Iodobenzene

The compound has been used in palladium catalysed aminocarbonylation of iodobenzene and iodoalkenes, resulting in 2-oxo-carboxamide type derivatives by double CO insertion. This demonstrates its application in creating carboxamide structures, enhancing the chemical repertoire available for pharmaceutical development and other areas of chemical synthesis (Müller, Péczely, Skoda-Földes, Takács, Kokotos, Bellis, & Kollár, 2005).

Synthesis of 2-Aminobenzothiazole

The compound is utilized in a one-pot strategy for the synthesis of 2-aminobenzothiazole in water, highlighting an efficient, sustainable method using copper(I) catalysts. This research indicates its utility in creating environmentally friendly synthesis processes for complex molecules (Khatun, Jamir, Ganesh, & Patel, 2012).

Oxidative Dearomatization

Methyl 2-amino-3-chloro-5-iodobenzoate's derivatives have been implicated in the oxidative dearomatization of phenols and anilines, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines. This showcases its potential in creating new molecular structures through regioselective dearomatization (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Synthesis of Chlorantraniliprole

Safety and Hazards

“Methyl 2-amino-3-chloro-5-iodobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H300 and precautionary statements P301 + P310 + P330 . It’s classified as Acute Tox. 2 Oral and should be handled with personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves .

特性

IUPAC Name |

methyl 2-amino-3-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDAJGVKPFOKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-5-iodo-benzoic acid methyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)

![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)

![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)

![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)

amine](/img/structure/B2999468.png)

![(2S)-2-Amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid](/img/structure/B2999470.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)